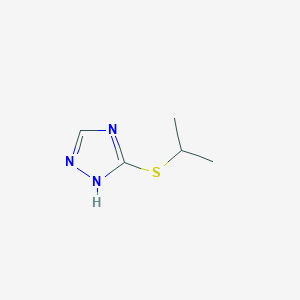

5-propan-2-ylsulfanyl-1H-1,2,4-triazole

Beschreibung

Eigenschaften

CAS-Nummer |

71705-08-3 |

|---|---|

Molekularformel |

C5H9N3S |

Molekulargewicht |

143.21 g/mol |

IUPAC-Name |

5-propan-2-ylsulfanyl-1H-1,2,4-triazole |

InChI |

InChI=1S/C5H9N3S/c1-4(2)9-5-6-3-7-8-5/h3-4H,1-2H3,(H,6,7,8) |

InChI-Schlüssel |

JJIZGNFGZUZSNN-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)SC1=NC=NN1 |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Antifungal Activity

5-Propan-2-ylsulfanyl-1H-1,2,4-triazole derivatives have shown significant antifungal properties. Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit potent activity against various fungal strains. For instance, derivatives with the triazole moiety have been synthesized and tested against Candida species, demonstrating higher efficacy than traditional antifungal agents like fluconazole .

Antibacterial Properties

The antibacterial potential of 5-propan-2-ylsulfanyl-1H-1,2,4-triazole has been extensively studied. It has been reported that triazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). A notable study found that certain hybrids of ciprofloxacin and triazole showed superior antibacterial activity compared to standard antibiotics .

Anticancer Applications

Triazole derivatives have also been investigated for their anticancer properties. The incorporation of the triazole ring into various molecular frameworks has led to compounds that can inhibit tumor growth and induce apoptosis in cancer cells. The structure-activity relationship (SAR) studies suggest that modifications to the triazole structure can enhance its anticancer efficacy .

Fungicides

5-Propan-2-ylsulfanyl-1H-1,2,4-triazole has been utilized in the development of fungicides due to its ability to inhibit fungal growth effectively. Case studies have demonstrated its application in agricultural settings where it has been used to protect crops from fungal infections, thereby improving yield and quality .

Herbicides

Research indicates that triazole compounds can also serve as herbicides. Their mechanism often involves disrupting specific metabolic pathways in plants, leading to effective weed control without harming crops .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 5-propan-2-ylsulfanyl-1H-1,2,4-triazole derivatives typically involves multi-step processes that include alkylation and condensation reactions. The SAR studies are crucial as they help identify which modifications to the triazole structure enhance biological activity while minimizing toxicity .

Case Studies

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

5-Mercapto-1,2,4-Triazole Derivatives

The 5-mercapto (-SH) analogs, such as 5-mercapto-1H-1,2,4-triazole, exhibit distinct reactivity due to the thiol group’s nucleophilic and redox-active nature. Studies show that these derivatives display moderate antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus), but their efficacy is lower compared to halogenated or benzylideneamino-substituted analogs . For example, Gupta and Jain (2017) demonstrated that introducing a halogenated phenyl group at the 5-position enhances antibacterial potency by improving target binding .

5-Aryl-1,2,4-Triazole Derivatives

5-Aryl-substituted triazoles, such as 1-(4-methoxyphenyl)-3-methyl-5-(4-methylsulfonylphenyl)-1H-1,2,4-triazole, are potent cyclooxygenase-2 (COX-2) inhibitors with IC₅₀ values in the nanomolar range . The aryl groups facilitate π-π stacking interactions with enzyme active sites, enhancing selectivity. In comparison, the aliphatic isopropylthio group in the target compound may reduce COX-2 affinity but could improve solubility due to lower aromaticity.

S-Alkyl Derivatives with Variable Chain Lengths

- 5-Pentylsulfanyl-1H-1,2,4-triazole : This analog (C₇H₁₃N₃S, MW 171.26 g/mol) has a longer alkyl chain, increasing logP (lipophilicity) by ~1.5 units compared to the target compound. Enhanced lipophilicity may improve membrane permeability but reduce aqueous solubility .

Thione Derivatives (1,2,4-Triazole-3-thiones)

This contrasts with the thioether (C-S-R) group in the target compound, which lacks hydrogen-bond donor properties but offers greater chemical stability .

Hybrid Heterocyclic Derivatives

Triazole-pyrazole hybrids (e.g., 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol ) exhibit antioxidant activity (IC₅₀: 10–50 μM in DPPH assays) due to radical-scavenging thiol groups . The isopropylthio-substituted triazole may show weaker antioxidant activity but could be more metabolically stable.

Data Table: Comparative Analysis of Key Derivatives

Pharmacokinetic and Toxicity Considerations

- 5-Propan-2-ylsulfanyl-1H-1,2,4-triazole ’s isopropylthio group may enhance metabolic stability compared to thiols, which are prone to oxidation .

- Aryl-substituted triazoles exhibit higher plasma protein binding (>90%) due to aromaticity, whereas alkylthio derivatives like the target compound may have faster renal clearance .

Q & A

Q. What are the common synthetic routes for preparing 5-propan-2-ylsulfanyl-1H-1,2,4-triazole derivatives?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For example, 1,2,4-triazole derivatives are often synthesized by reacting thiosemicarbazides with alkyl halides or carbonyl compounds under reflux conditions. Key steps include:

Substituent introduction : The propan-2-ylsulfanyl group is introduced via alkylation of the triazole thiol intermediate.

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) is used for purification .

Characterization : Melting points (e.g., 128–180°C for analogous compounds) and spectroscopic techniques (¹H/¹³C NMR, IR) confirm structural integrity .

Q. How can researchers validate the purity and structural identity of synthesized 5-propan-2-ylsulfanyl-1H-1,2,4-triazole derivatives?

- Methodological Answer : Use a combination of analytical methods:

- Elemental analysis : Verify empirical formulas (e.g., CₙHₘNₓSₖ) with <0.4% deviation .

- Spectroscopy :

- ¹H NMR : Identify proton environments (e.g., singlet for triazole protons at δ 8.2–8.5 ppm).

- IR : Confirm functional groups (e.g., N–H stretch at ~3200 cm⁻¹, C=S at ~1250 cm⁻¹) .

- Chromatography : HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Advanced Research Questions

Q. How can researchers optimize reaction yields for 5-propan-2-ylsulfanyl-1H-1,2,4-triazole synthesis when encountering low reproducibility?

- Methodological Answer : Troubleshoot using factorial design experiments to isolate variables:

Temperature : Test reflux vs. microwave-assisted synthesis (e.g., 80°C vs. 120°C).

Catalyst : Compare bases like K₂CO₃ vs. triethylamine for thiol alkylation efficiency.

Solvent polarity : Polar aprotic solvents (DMF, DMSO) may enhance nucleophilicity .

- Example : A 15% yield increase was reported using microwave irradiation (100 W, 30 min) over conventional heating .

Q. What strategies resolve contradictions in biological activity data for 5-propan-2-ylsulfanyl-1H-1,2,4-triazole derivatives?

- Methodological Answer : Address discrepancies via:

Dose-response curves : Confirm activity thresholds (e.g., IC₅₀ values) across multiple assays (e.g., anti-proliferative vs. COX-2 inhibition) .

Structural analogs : Compare substituent effects (e.g., 4-methylsulfonyl vs. 4-nitro groups) to identify pharmacophores .

Computational modeling : Molecular docking (AutoDock Vina) predicts binding affinities to targets like EGFR or COX-2, reconciling in vitro/in vivo disparities .

Q. How should researchers design stability studies for 5-propan-2-ylsulfanyl-1H-1,2,4-triazole under varying storage conditions?

- Methodological Answer : Follow ICH guidelines for forced degradation:

Thermal stress : Heat samples at 40–60°C for 1–4 weeks; monitor decomposition via TLC.

Photostability : Expose to UV light (ICH Q1B) and quantify degradation products via LC-MS .

pH stability : Incubate in buffers (pH 1–13) and assess hydrolysis by ¹H NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.